molecular formula C16H10Cl2N2OS B15078932 2-(1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-3-oxopropyl)malononitrile CAS No. 302904-33-2

2-(1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-3-oxopropyl)malononitrile

Katalognummer: B15078932
CAS-Nummer: 302904-33-2
Molekulargewicht: 349.2 g/mol
InChI-Schlüssel: ZCIHQALSWXKXFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-3-oxopropyl)malononitrile is a complex organic compound characterized by the presence of chlorophenyl and thienyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-3-oxopropyl)malononitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 5-chloro-2-thiophenecarboxaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with malononitrile under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-3-oxopropyl)malononitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

2-(1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-3-oxopropyl)malononitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-3-oxopropyl)malononitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-3-oxopropyl)malononitrile: shares similarities with other compounds containing chlorophenyl and thienyl groups.

    Other similar compounds: include derivatives of benzaldehyde and thiophene.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

302904-33-2

Molekularformel

C16H10Cl2N2OS

Molekulargewicht

349.2 g/mol

IUPAC-Name

2-[1-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)-3-oxopropyl]propanedinitrile

InChI

InChI=1S/C16H10Cl2N2OS/c17-12-3-1-10(2-4-12)13(11(8-19)9-20)7-14(21)15-5-6-16(18)22-15/h1-6,11,13H,7H2

InChI-Schlüssel

ZCIHQALSWXKXFD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC=C(S2)Cl)C(C#N)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.